molecular formula C11H15FO2 B1330397 3-Fluoroadamantane-1-carboxylic acid CAS No. 880-50-2

3-Fluoroadamantane-1-carboxylic acid

Cat. No.: B1330397
CAS No.: 880-50-2
M. Wt: 198.23 g/mol
InChI Key: SJULXDNAWKQQEV-UHFFFAOYSA-N
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Description

3-Fluoroadamantane-1-carboxylic acid is a fluorinated derivative of adamantane, a polycyclic hydrocarbon known for its rigid and symmetrical structure.

Mechanism of Action

Target of Action

3-Fluoroadamantane-1-carboxylic acid is an intermediate product for the preparation of 3-fluoro-adamantyl-1-amines and carbamates . These compounds are potential antiviral drugs and promising inhibitors of epoxide hydrolase sEH .

Mode of Action

The 3-fluoroadamantyl moiety in the compound enhances the activity of the inhibitor due to its better orientation in the active site of epoxide hydrolase . This is achieved by increasing the conformational mobility of the lipophilic 3-fluoroadamantyl group .

Biochemical Pathways

It is known that the compound interacts with epoxide hydrolase, an enzyme involved in the metabolism of various xenobiotics in the body .

Pharmacokinetics

The compound’s adamantane structure, which is known for its rigidity and many replaceable hydrogen atoms, may lead to high density and energy . This could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The introduction of fluorine-containing groups to the adamantane skeleton can greatly improve the density of the compound . As more fluorine-containing groups are introduced, detonation velocities and pressures increase quickly . This suggests that the compound could have significant energetic performance.

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the methylene bridge in the compound can undergo metabolism, which can lead to an acceleration of the metabolism of the inhibitor . Therefore, factors that affect metabolic processes, such as temperature and pH, could potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-fluoroadamantane-1-carboxylic acid typically involves a multi-step synthetic route. One common method starts with 3-hydroxyadamantane-1-carboxylic acid. This compound is reacted with Ishikawa’s reagent to introduce the fluorine atom, followed by a reaction with diphenylphosphoryl azide to form 3-fluoro-1-isocyanatoadamantane . The overall yield of this process is approximately 76%.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroadamantane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents such as halides and nucleophiles are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted adamantane derivatives.

    Oxidation Products: Carboxylate derivatives.

    Reduction Products: Alcohol derivatives.

Properties

IUPAC Name

3-fluoroadamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJULXDNAWKQQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902090
Record name NoName_1299
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880-50-2
Record name 3-Adamantanecarboxylic acid, 1-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-fluoroadamantane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Under a N2 atmosphere was added 26.17 ml (0.20 ml) of diethylaminosulfur trifluoride (DAST) to 24 ml. of dry dichloromethane which was cooled to -78° C. To this solution was added drop-wise a dichloromethane solution (10 ml) of methyl 3-hydroxyadamantane-1-carboxylate (42.0 g, 0.20 mol). The suspension was allowed to warm to ambient temperature and stirred for 1 hour. To the resultant solution was added water (500 ml). The organic layer was separated, washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo to afford 41.6 g (98%) of crude product, mp <34° C, which slowly crystallized. 1H NMR (CDCl3) 1.70-1.80 (m-6H), 2.20-2.35(m-3H), 2.50-2.60 (m-6H), 7.00-7.70 (m-5H) 13C NMR (CDCl3) 30.84 (10.11), 34.79 (0.91), 37.56, 41.81 (17.73), 43.70 (20.15), 44.86 (10.16), 51.86, 92.13 (184.14). Under a N2 atmosphere was added to crude ester (41.6 g, 0.196 mol), 100 ml of methanol, 75 ml of tetrahydrofuran (THF), 50 ml of water followed by 16.0 g (0.40 mol) of NaOH pellets. The solution was allowed to stir overnight. The organic solvents were removed under reduced pressure, water (200 ml) was added and the solution was acidified to a pH of 1.0 with 6N HCl. The resultant solids were filtered, washed with water and air dried to afford 37.0 g (95%) of 3-fluoroadamantane-1-carboxylic acid (mp 154-156° C). An analytical sample of the title compound was obtained following an EtOAc/hexane recrystallization. Crystals from the recrystallization were suitable for X-ray analysis. Anal. Calc'd for C11H15O2F: C, 66.65; H, 7.63; F, 9.58; Found: C, 66.44; H, 7.72; F, 9.22.
Quantity
26.17 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
42 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ester
Quantity
41.6 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
16 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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